

Application Notes and Protocols: Tris(trimethylsilylmethyl)phosphine in Metal Complex Synthesis

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Compound of Interest

Compound Name: *TRIS(TRIMETHYLSILYLMETHYL)PHOSP
HINE*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(trimethylsilylmethyl)phosphine, $P(CH_2SiMe_3)_3$ (often abbreviated as $P(tmsm)_3$ or siphos), is a sterically demanding and electron-rich phosphine ligand. Its bulky trimethylsilylmethyl groups create a large steric footprint, influencing the coordination number, geometry, and reactivity of metal centers. These properties make it a valuable ligand in the synthesis of a diverse range of metal complexes, particularly with late transition metals. The steric bulk can stabilize low-coordinate species and promote specific catalytic activities, while its strong σ -donating character enhances the stability of the resulting complexes.

This document provides an overview of the applications of **tris(trimethylsilylmethyl)phosphine** in metal complex synthesis, complete with detailed experimental protocols for representative complexes and a summary of key characterization data.

Applications in Metal Complex Synthesis

Tris(trimethylsilylmethyl)phosphine has been successfully employed in the synthesis of complexes with a wide array of transition metals. Its primary applications lie in fundamental coordination chemistry and catalysis. The steric hindrance provided by the ligand can create unique reactive environments around the metal center, potentially leading to novel catalytic transformations. While direct applications in drug development are not yet prominent, the fundamental understanding of how such ligands modify the properties of metal complexes is crucial for the rational design of future metallodrugs.^{[1][2]}

Complexes of $P(tmsm)_3$ have been prepared with metals including:

- Ruthenium
- Rhodium
- Iridium
- Nickel
- Palladium
- Platinum
- Copper
- Silver
- Gold
- Zinc
- Cadmium
- Mercury

These complexes are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, with single-crystal X-ray diffraction being the definitive method for structural elucidation.[3]

Data Presentation

The following tables summarize key quantitative data for a selection of representative metal complexes synthesized with **tris(trimethylsilylmethyl)phosphine**.

Table 1: Spectroscopic Data for Selected Metal Complexes

Complex	31P NMR Chemical Shift (δ , ppm)	Key IR Frequencies (cm ⁻¹)	Reference
trans-[RhCl(CO)(P(tmsm) ₃) ₂]	21.5 (d, ¹ J _{Rh-P} = 125 Hz)	ν (CO) = 1960	[3]
trans-[IrCl(CO)(P(tmsm) ₃) ₂]	-14.8 (s)	ν (CO) = 1950	[3]
trans-[PdCl ₂ (P(tmsm) ₃) ₂]	25.2 (s)	-	[3]
trans-[PtCl ₂ (P(tmsm) ₃) ₂]	8.5 (s, ¹ J _{Pt-P} = 2450 Hz)	-	[3]
[NiCl ₂ (P(tmsm) ₃) ₂]	19.8 (s)	-	[3]

Table 2: Selected Crystallographic Data for P(tmsm)₃ Metal Complexes

Complex	Metal-Phosphorus Bond Length (Å)	Ligand Cone Angle (°)	Coordination Geometry	Reference
Representative Au(I) Complex	~2.29	~185	Linear	[4]
Representative Pd(II) Complex	~2.34	~185	Square Planar	[5]
Representative Pt(II) Complex	~2.30	~185	Square Planar	[6]

Note: Specific crystallographic data for P(tmsm)₃ complexes are found within the full text of structural studies. The values presented are representative of typical bond lengths and calculated cone angles for bulky phosphine ligands.

Experimental Protocols

The following are detailed methodologies for the synthesis of key metal complexes incorporating the **tris(trimethylsilylmethyl)phosphine** ligand. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Synthesis of trans-Dichlorobis[tris(trimethylsilylmethyl)phosphine]palladium(II)

(trans-[PdCl₂(P(tmsm)₃)₂])

Materials:

- Palladium(II) chloride (PdCl₂)
- **Tris(trimethylsilylmethyl)phosphine** (P(tmsm)₃)
- Ethanol (absolute, deoxygenated)
- Diethyl ether (deoxygenated)

Procedure:

- A suspension of palladium(II) chloride (1.0 mmol) in hot ethanol (50 mL) is prepared in a Schlenk flask equipped with a reflux condenser.
- A solution of **tris(trimethylsilylmethyl)phosphine** (2.2 mmol) in ethanol (20 mL) is added dropwise to the stirred, hot PdCl₂ suspension.
- The reaction mixture is heated at reflux for 2 hours, during which time the initial brown solid dissolves to give a clear yellow solution.
- The solution is allowed to cool to room temperature, and the volume is reduced in vacuo to approximately 15 mL.
- The concentrated solution is cooled to 0 °C to facilitate crystallization.
- The resulting yellow crystals are isolated by filtration, washed with a small amount of cold diethyl ether, and dried in vacuo.

Expected Yield: ~85%

Characterization: The product can be characterized by ³¹P NMR spectroscopy, which should show a singlet at approximately δ 25.2 ppm.[3]

Protocol 2: Synthesis of trans-Carbonylchlorobis[tris(trimethylsilylmethyl)phosphine]rhodium(I) (trans-[RhCl(CO)(P(tmsm)₃)₂])

Materials:

- Rhodium(III) chloride trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- **Tris(trimethylsilylmethyl)phosphine** ($\text{P}(\text{tmsm})_3$)
- 2-Methoxyethanol (deoxygenated)
- Carbon monoxide (CO) gas

Procedure:

- A solution of rhodium(III) chloride trihydrate (1.0 mmol) in 2-methoxyethanol (40 mL) is placed in a Schlenk flask.
- **Tris(trimethylsilylmethyl)phosphine** (2.5 mmol) is added to the solution with stirring.
- The mixture is heated to reflux while a slow stream of carbon monoxide is passed through the solution. The reaction is monitored by the color change to pale yellow.
- After refluxing for 30 minutes, the solution is cooled to room temperature.
- The solvent is removed under reduced pressure to yield a yellow solid.
- The solid is recrystallized from a mixture of toluene and heptane to afford the pure product as yellow crystals.

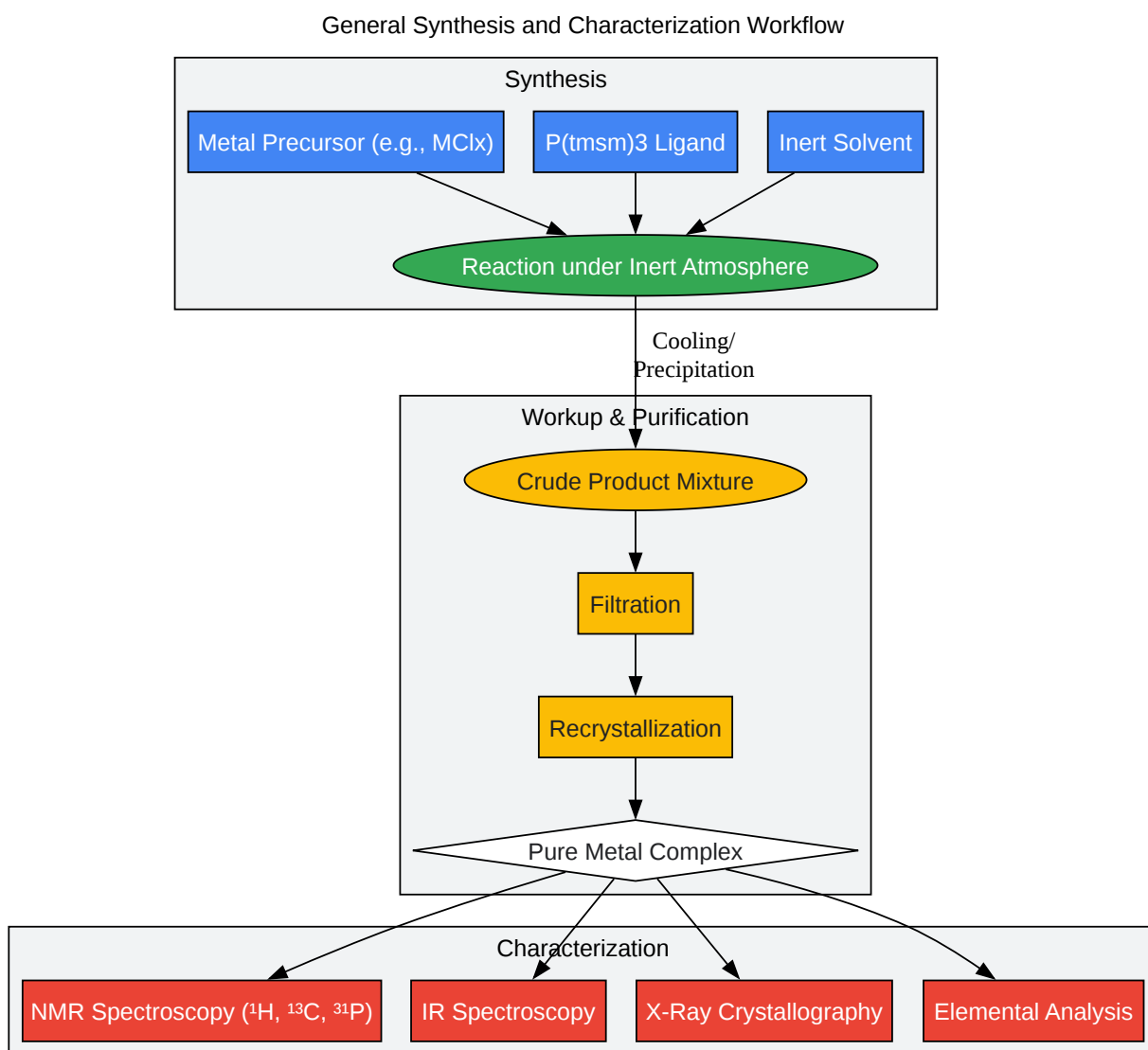
Expected Yield: ~70%

Characterization: The product can be identified by IR spectroscopy, showing a strong carbonyl stretch around 1960 cm^{-1} , and by ^{31}P NMR spectroscopy, which will exhibit a doublet centered at approximately δ 21.5 ppm with a rhodium-phosphorus coupling constant ($^1\text{J}_{\text{Rh-P}}$) of about 125 Hz.[3]

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a metal complex with **tris(trimethylsilylmethyl)phosphine**.

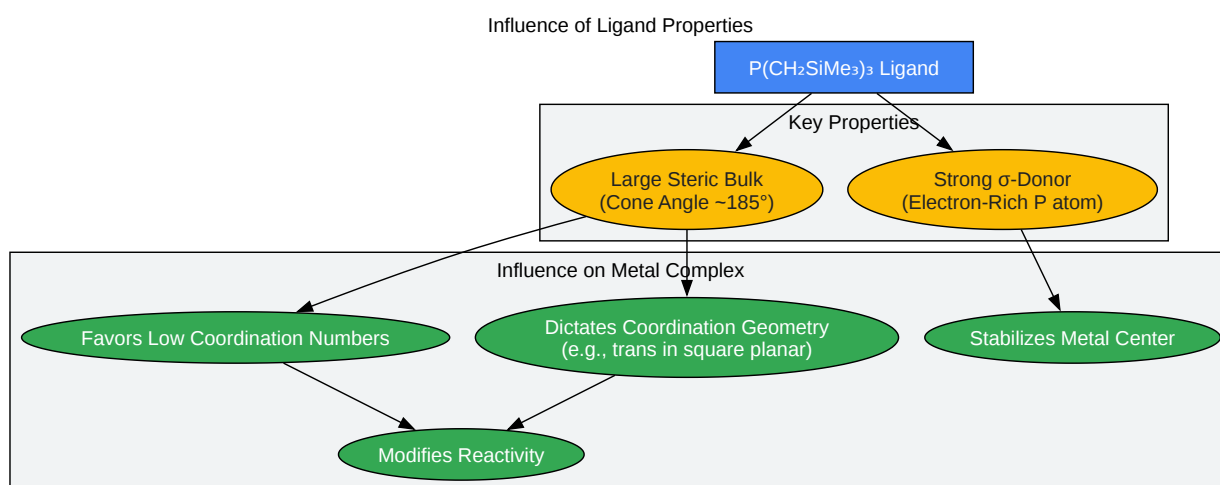


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Caption: A generalized workflow for the synthesis of metal- $P(tmsm)_3$ complexes.

Ligand Properties and Influence on Complex Geometry

The properties of the **tris(trimethylsilylmethyl)phosphine** ligand directly influence the resulting metal complex. This relationship can be visualized as follows:



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Caption: Relationship between $\text{P}(\text{tmsm})_3$ properties and complex characteristics.

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